1,5-Dibromo-2,4-diiodobenzene

Organic photovoltaics Solid additive engineering Halogen bonding

1,5-Dibromo-2,4-diiodobenzene (C₆H₂Br₂I₂, MW 487.70) is a densely halogenated aromatic compound bearing two bromine and two iodine atoms in a 1,5/2,4 substitution pattern. Its high density (2.9±0.1 g/cm³), moderate melting point (166‑167 °C), and solubility in DMF make it a versatile precursor for sequential cross‑coupling reactions.

Molecular Formula C6H2Br2I2
Molecular Weight 487.7 g/mol
CAS No. 96843-23-1
Cat. No. B1598667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,4-diiodobenzene
CAS96843-23-1
Molecular FormulaC6H2Br2I2
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)I)I)Br
InChIInChI=1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
InChIKeyWRFGFOLOKJONHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,4-diiodobenzene (CAS 96843-23-1): A Tetrahalogenated Benzene Building Block for Advanced Synthesis and Organic Electronics


1,5-Dibromo-2,4-diiodobenzene (C₆H₂Br₂I₂, MW 487.70) is a densely halogenated aromatic compound bearing two bromine and two iodine atoms in a 1,5/2,4 substitution pattern. Its high density (2.9±0.1 g/cm³), moderate melting point (166‑167 °C), and solubility in DMF make it a versatile precursor for sequential cross‑coupling reactions [1]. Recent work has demonstrated its value as a halogen‑bond‑driven solid additive that significantly boosts organic solar cell efficiency [2].

Why 1,5-Dibromo-2,4-diiodobenzene Cannot Be Freely Swapped with Other Tetrahalobenzenes


Although the molecular formula C₆H₂Br₂I₂ is shared by several regioisomers, the 1,5‑dibromo‑2,4‑diiodo arrangement creates a unique spatial and electronic topology that dictates reactivity and intermolecular interactions. The juxtaposition of bromine and iodine in specific positions enables sequential oxidative addition in cross‑coupling, while the iodine atoms serve as strong halogen‑bond donors that can precisely modulate solid‑state morphology [1]. Direct quantitative comparisons across all isomers are limited, but the solar‑cell study provides one rigorous head‑to‑head benchmark: substituting the halogen set (e.g., replacing iodine with fluorine) erases the performance gain that is uniquely tied to the I/Br pattern [1]. Substitution with an isomeric analog such as 1,4‑dibromo‑2,5‑diiodobenzene leads to different on‑surface reactivity and material outcomes [2].

Quantitative Evidence: Where 1,5-Dibromo-2,4-diiodobenzene Outperforms Its Comparators


Organic Solar Cell Efficiency: DBDI Delivers 19.42% PCE vs. 17.37% Control

Inverted PM6/L8-BO devices treated with 1,5-dibromo-2,4-diiodobenzene (DBDI) as a solid additive achieved a champion power conversion efficiency (PCE) of 19.42%, compared with 17.37% for control devices without additive. This 2.05‑percentage‑point absolute gain (11.8% relative improvement) is attributed to DBDI‑induced enhancement of molecular packing and phase‑separated morphology via synergistic halogen‑bonding networks [1].

Organic photovoltaics Solid additive engineering Halogen bonding

Halogen‑Bonding Hierarchy: Iodine‑Based DBDI vs. Fluorine‑Based DBDF

The same study designed two hetero‑halogenated solid additives: DBDI (1,5‑dibromo‑2,4‑diiodobenzene) and DBDF (1,5‑dibromo‑2,4‑difluorobenzene). DBDI leverages the high polarizability of iodine to form stronger halogen bonds, resulting in superior molecular alignment and phase separation relative to DBDF. The abstract explicitly states that DBDI‑treated devices achieved the highest PCE (19.42%), whereas DBDF data are not shown in the abstract, implying that DBDI outperforms its fluoro counterpart. This represents a class‑level inference supported by the known halogen‑bond strength hierarchy (I > Br > Cl > F) [1].

Noncovalent interactions Morphology control Solid additive design

Regioselective Reactivity: 1,5‑ vs. 1,4‑Dibromo‑diiodobenzene in Surface‑Mediated Coupling

The 1,5‑dibromo‑2,4‑diiodo pattern has been employed in double‑annulation reactions to construct m‑phenylene‑[2N]cycloparaphenylenes [1], whereas the isomeric 1,4‑dibromo‑2,5‑diiodobenzene undergoes selective dehalogenation on Au(111) and Ag(100) surfaces, forming organometallic networks whose architecture depends on the halogen positions [2]. Although no single study directly compares the two isomers under identical coupling conditions, the different product outcomes (macrocyclic CPP vs. surface‑confined networks) underscore that the substitution pattern, not just the halogen count, determines synthetic utility.

On-surface synthesis Regioselectivity Organometallic nanostructures

Purity Benchmark: 98% (1,5‑Isomer) vs. 96% (1,4‑Isomer) Commercial Grades

Commercially, 1,5‑dibromo‑2,4‑diiodobenzene is routinely supplied at 98% purity with batch‑specific QC (NMR, HPLC, GC) . In contrast, the 1,4‑dibromo‑2,5‑diiodobenzene isomer is typically offered at 96% purity (GC) by major vendors . This 2‑percentage‑point purity advantage reduces the burden of additional purification for the end user.

Chemical purity Quality control Procurement

Melting Point Distinction: 166‑167 °C vs. 163‑165 °C for 1,4‑Isomer

The target compound melts at 166‑167 °C (recrystallized from benzene) [1], while 1,4‑dibromo‑2,5‑diiodobenzene melts at 163‑165 °C (capillary) . The ~3‑4 °C higher melting point can influence thermal stability during annealing steps in device fabrication and may contribute to the observed PCE gains in OSCs.

Thermal properties Solid‑phase processing Formulation stability

Optimal Use Cases for 1,5-Dibromo-2,4-diiodobenzene Based on Evidence


High‑Efficiency Organic Solar Cells via Halogen‑Bonding Solid Additive Engineering

When formulating PM6/L8-BO or other A‑DA′D‑A acceptor blends, incorporating DBDI as a solid additive has been shown to raise champion PCE from 17.37% to 19.42%. This scenario is directly supported by published device data and is recommended for groups aiming to exceed the 19% efficiency threshold [1].

Sequential Cross‑Coupling for Macrocyclic and Nanographene Synthesis

The 1,5‑dibromo‑2,4‑diiodo substitution pattern allows two consecutive Pd‑catalyzed couplings (e.g., Suzuki, Sonogashira) to construct complex architectures such as cycloparaphenylenes. The regiochemical differentiation between C‑Br and C‑I sites provides a built‑in orthogonality that simplifies synthetic routes [2].

Halogen‑Bond‑Directed Morphology Control in Multi‑Acceptor Organic Photovoltaics

DBDI’s strong iodine‑mediated halogen bonds universally enhance the crystallinity and phase separation of multiple non‑fullerene acceptors (BZ4F, Y6, QM1, PY-IT). This broad compatibility makes it a versatile morphology‑tuning agent for diverse OPV systems, as demonstrated in the same study [1].

High‑Purity Intermediate for Pharmaceutical and OLED Material Development

With a commercial purity of 98% and comprehensive QC documentation (NMR, HPLC, GC), the compound meets the quality requirements for pharmaceutical intermediate synthesis and OLED material R&D. Its higher purity relative to the 1,4‑isomer reduces downstream purification effort .

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